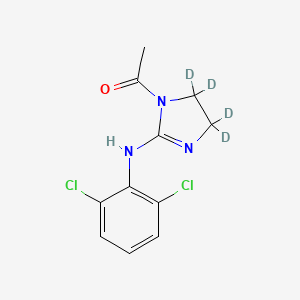

Pixantrone-d8 Dimaleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 144675-97-8 (unlabeled)

Scientific Research Applications

Efficacy in Non-Hodgkin Lymphoma

Pixantrone-d8 Dimaleate, also known as pixantrone, has been extensively studied for its efficacy in treating non-Hodgkin lymphoma. In a phase 3 trial, it showed effectiveness as a single-agent salvage therapy for patients with relapsed or refractory aggressive non-Hodgkin lymphoma, providing a viable treatment option for those unresponsive to previous chemotherapy regimens (Pettengell et al., 2012).

Combination Therapy with Other Agents

Pixantrone has also been combined with other therapeutic agents. For instance, when used in combination with fludarabine, dexamethasone, and rituximab, it demonstrated effectiveness in treating indolent non-Hodgkin lymphoma (Srokowski et al., 2011).

Novel Drug Delivery Systems

Research has explored novel delivery systems for pixantrone. A study detailed the creation of pixantrone/poly(γ-glutamic acid) nanoparticles as an oral drug delivery system, showing pH-dependent release behavior, efficient cellular uptake, and enhanced drug efficacy (Meng et al., 2012).

Molecular Binding Mechanisms

Investigations into the molecular binding mechanisms of pixantrone have been conducted. One study revealed that pixantrone binds to DNA by intercalation, predominantly from the major groove at specific sites, providing insights into its mode of action at the molecular level (Adnan et al., 2010).

properties

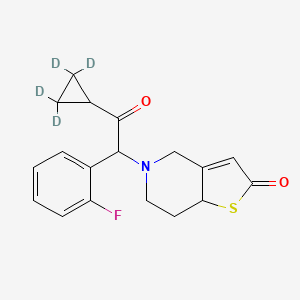

Molecular Formula |

C17H11D8N5O2.C4H4O4.C4H4O4 |

|---|---|

Molecular Weight |

565.56 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.